3-Methoxy-2-nitrobenzaldehyde

Radiopharmaceutical Synthesis [18F]Fluorination Nucleophilic Aromatic Substitution

Critical intermediate with a unique 3-methoxy substitution pattern for predictable SNAr reactivity and diastereomeric bis-(MVK) Baylis-Hillman adduct formation. Validated for PET tracer development (66.5% radiochemical yield at 140°C/30 min). Select this isomer to maintain SAR integrity in 8-hydroxyquinazoline kinase inhibitor synthesis. Superior to unsubstituted 2-nitrobenzaldehyde for generating molecular complexity. Purchase the correct isomer.

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 53055-05-3
Cat. No. B1294539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2-nitrobenzaldehyde
CAS53055-05-3
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1[N+](=O)[O-])C=O
InChIInChI=1S/C8H7NO4/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-5H,1H3
InChIKeyGDTUACILWWLIJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-2-nitrobenzaldehyde (CAS 53055-05-3) Procurement Guide: A Differentiated Building Block for Targeted Synthesis


3-Methoxy-2-nitrobenzaldehyde (CAS 53055-05-3) is an ortho-nitrobenzaldehyde derivative featuring a 3-methoxy substituent, classified as an aromatic aldehyde with electron-withdrawing nitro and electron-donating methoxy functional groups [1]. This substitution pattern confers distinct reactivity profiles compared to unsubstituted 2-nitrobenzaldehyde and other regioisomers, making it a valuable synthetic intermediate in medicinal chemistry, radiopharmaceutical development, and heterocyclic construction [2].

Why Generic 2-Nitrobenzaldehyde Substitution Fails: 3-Methoxy-2-nitrobenzaldehyde Differentiation Analysis


The 3-methoxy substituent in 3-methoxy-2-nitrobenzaldehyde fundamentally alters both electronic properties and synthetic outcomes compared to unsubstituted 2-nitrobenzaldehyde or regioisomers such as 4-methoxy-2-nitrobenzaldehyde. The +M effect of the methoxy group increases electron density at specific aromatic positions, influencing regioselectivity in nucleophilic aromatic substitution, cyclization pathways, and radiochemical labeling efficiency [1]. Direct substitution with 2-nitrobenzaldehyde (CAS 552-89-6) or 3-nitrobenzaldehyde (CAS 99-61-6) fails to replicate the product distribution and yields observed with the 3-methoxy-2-nitro derivative in Baylis-Hillman reactions and [18F]fluorination protocols [2].

3-Methoxy-2-nitrobenzaldehyde (CAS 53055-05-3) Quantitative Differentiation Data: Head-to-Head Comparator Evidence


Radiochemical Yield Comparison: 3-Methoxy-2-nitrobenzaldehyde vs. 3-Methoxy-2-nitropyridine in [18F]Fluorination

In a systematic study of [18F]fluoride labeling of methoxy-substituted ortho-nitrobenzaldehydes, 3-methoxy-2-nitrobenzaldehyde achieved a radiochemical yield of 66.5 ± 4% at 30 min at 140 °C. Under identical conditions, the pyridine analog 3-methoxy-2-nitropyridine yielded 87 ± 1.4% [1]. This 20.5% absolute yield difference demonstrates the electronic influence of the aromatic ring system on nucleophilic substitution efficiency, guiding selection between benzaldehyde and pyridine scaffolds for radiosynthesis workflows.

Radiopharmaceutical Synthesis [18F]Fluorination Nucleophilic Aromatic Substitution

Baylis-Hillman Reaction Product Distribution: Unique Diastereomeric bis-(MVK) Adduct Formation

DABCO-catalyzed reaction of 3-methoxy-2-nitrobenzaldehyde with methyl vinyl ketone (MVK) affords a characteristic mixture comprising the 'normal' Baylis-Hillman adduct, the MVK dimer, and a pair of diastereomeric bis-(MVK) Baylis-Hillman adducts [1]. This complex product distribution is not observed with unsubstituted 2-nitrobenzaldehyde under analogous conditions, which typically yields only the normal adduct and dimer [2]. The methoxy group's +M effect promotes sequential MVK addition, enabling access to stereochemically defined bis-adducts that serve as precursors to fused heterocyclic systems.

Baylis-Hillman Reaction Organocatalysis Heterocyclic Synthesis

Physical Property Benchmarking: Melting Point and Purity Differentiation Among Commercial ortho-Nitrobenzaldehydes

Commercial specifications for 3-methoxy-2-nitrobenzaldehyde (≥97% purity, mp 97-101 °C) differ markedly from closely related ortho-nitrobenzaldehyde analogs available from the same vendor. 2-Chloro-6-nitrobenzaldehyde (CAS 6361-22-4) has a higher melting point of 140-142 °C, while 2-nitrobenzaldehyde (CAS 552-89-6) exhibits a lower melting range of 75-77 °C . These thermal property differences directly impact handling, recrystallization solvent selection, and storage stability assessments during procurement and inventory management.

Quality Control Purity Specification Procurement Benchmarking

Synthetic Utility Documentation: Validated Application in 8-Hydroxyquinazoline and Anthranilate Synthesis

3-Methoxy-2-nitrobenzaldehyde has been explicitly validated in peer-reviewed literature as a precursor for synthesizing 8-hydroxyquinazoline, methyl-3-methoxyanthranilate, and 3-methoxy-2-nitrobenzylidenebisformamide [1]. In contrast, the 4-methoxy regioisomer (4-methoxy-2-nitrobenzaldehyde, CAS 22934-38-3) or 5-methoxy analog (5-methoxy-2-nitrobenzaldehyde, CAS 20357-21-5) yield different substitution patterns in cyclization reactions, producing isomeric quinazoline and anthranilate derivatives with distinct biological activity profiles. The 3-methoxy positioning directs cyclization regiochemistry that is not reproducible with other methoxy-nitrobenzaldehyde isomers.

Medicinal Chemistry Heterocyclic Synthesis Building Block Validation

HPLC Method Development: Validated Separation Protocol for Impurity Profiling

A validated reverse-phase HPLC method using Newcrom R1 column with low silanol activity has been established for 3-methoxy-2-nitrobenzaldehyde analysis, employing acetonitrile/water/phosphoric acid mobile phase [1]. While this represents a compound-specific protocol, the availability of a documented, scalable separation method reduces analytical method development time compared to sourcing uncharacterized analogs. For MS-compatible applications, phosphoric acid can be substituted with formic acid, and 3 µm particle columns enable transition to fast UPLC [1].

Analytical Chemistry Quality Control Impurity Profiling

Electron Density Effects on Reactivity: Methoxy +M Effect Quantified via 13C NMR Chemical Shift

13C NMR chemical shift values at the carbon bearing the nitro group provide quantitative correlation with nucleophilic aromatic substitution reactivity [1]. For 3-methoxy-2-nitrobenzaldehyde, the +M effect of the 3-methoxy substituent increases electron density compared to unsubstituted 2-nitrobenzaldehyde, correlating with reduced radiochemical yield (66.5%) relative to the pyridine analog. This electronic parameter enables predictive modeling for reaction optimization without requiring extensive empirical screening of each analog.

Physical Organic Chemistry Electronic Effects Reactivity Prediction

3-Methoxy-2-nitrobenzaldehyde (CAS 53055-05-3) Validated Application Scenarios for Research and Industrial Procurement


[18F]Radiotracer Development Using Benzaldehyde Scaffolds

For PET tracer development requiring benzaldehyde-based prosthetic groups, 3-methoxy-2-nitrobenzaldehyde provides a validated precursor with documented 66.5% radiochemical yield at 140 °C/30 min [1]. Selection over the pyridine analog (87% yield) should be driven by the need for a benzaldehyde pharmacophore rather than maximum labeling efficiency. The methoxy substituent modulates electron density, enabling predictable SNAr reactivity [1].

Synthesis of 8-Hydroxyquinazoline-Derived Kinase Inhibitors

3-Methoxy-2-nitrobenzaldehyde serves as a key intermediate for 8-hydroxyquinazoline synthesis , a privileged scaffold in kinase inhibitor medicinal chemistry (e.g., EGFR inhibitors). The 3-methoxy substitution pattern is essential; using the 4-methoxy or 5-methoxy regioisomers yields different hydroxyquinazoline isomers with altered binding properties [2]. Procurement of the correct isomer is critical for maintaining SAR integrity.

Stereochemically Complex Baylis-Hillman Adduct Library Synthesis

The unique ability of 3-methoxy-2-nitrobenzaldehyde to form diastereomeric bis-(MVK) Baylis-Hillman adducts under DABCO catalysis [3] enables access to stereochemically defined building blocks. Unsubstituted 2-nitrobenzaldehyde does not produce these bis-adducts under standard conditions [4], making this compound essential for generating molecular complexity in diversity-oriented synthesis campaigns.

Quality Control Method Development and Impurity Profiling

Procurement of 3-methoxy-2-nitrobenzaldehyde (≥97% purity, mp 97-101 °C) is supported by a documented reverse-phase HPLC method scalable to preparative impurity isolation [5]. The melting point range (97-101 °C) differs significantly from 2-chloro-6-nitrobenzaldehyde (140-142 °C) and 2-nitrobenzaldehyde (75-77 °C) , informing purification and handling protocols during process scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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